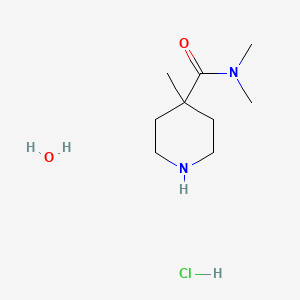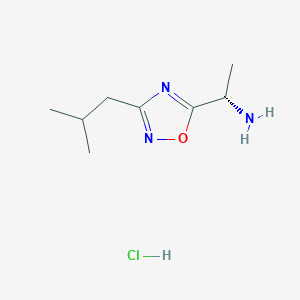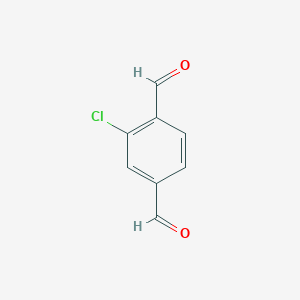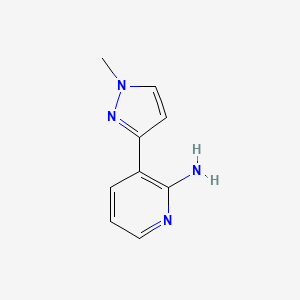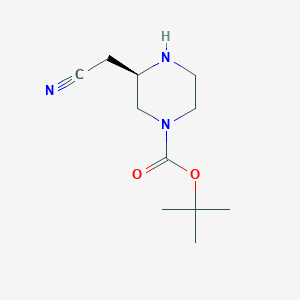
t-Butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“t-Butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate” is a chemical compound that is used in synthetic organic chemistry . It is also known as “1-Boc-piperazine” or "tert-Butyl Piperazine-1-carboxylate" .
Synthesis Analysis
Tertiary butyl esters, such as “this compound”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular formula of “this compound” is C9H18N2O2 . Its molecular weight is 186.26 .Chemical Reactions Analysis
The tert-butyl group in “this compound” has a unique reactivity pattern that is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 degrees Celsius . It is soluble in methanol . It should be stored under inert gas at a temperature of 0-10 degrees Celsius . It is hygroscopic and heat sensitive .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches : The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves condensation reactions, demonstrating the compound's utility as a precursor in organic synthesis. This process is characterized by spectroscopic methods such as LCMS, 1H NMR, and 13C NMR, along with single crystal XRD data for structural confirmation (Sanjeevarayappa et al., 2015).
Biological Evaluation : The antimicrobial and anthelmintic activities of derivatives have been assessed, revealing moderate activity against specific targets. This suggests potential applications in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, prepared using a modified Bruylants approach, reveals insights into the molecular conformation and interactions, highlighting the structural basis for its pharmacological utility (Gumireddy et al., 2021).
Applications in Material Science
Flame Retardancy : Piperazine derivatives have been investigated for their potential as flame retardants on cotton fabric, examining the thermal decomposition mechanisms. This application demonstrates the versatility of these compounds beyond pharmaceuticals, showcasing their utility in enhancing material properties (Nguyen et al., 2014).
Anticorrosive Agents : The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its anticorrosive activity on carbon steel in acidic conditions. The findings indicate high inhibition efficiency, suggesting its application in protecting metals against corrosion (Praveen et al., 2021).
Environmental Applications
- CO2 Absorption : Research on the combination of 2-methyl piperazine with other compounds for CO2 absorption showcases the role of piperazine derivatives in environmental applications. The study aimed at improving the efficiency of CO2 capture technologies, emphasizing the environmental significance of these compounds (Balchandani et al., 2022).
Safety and Hazards
“t-Butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention . If it comes in contact with eyes, rinse cautiously with water for several minutes . Remove contact lenses, if present and easy to do, and continue rinsing . Take off contaminated clothing and wash it before reuse . If skin irritation occurs, get medical advice or attention .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGXPIFQIFJEX-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

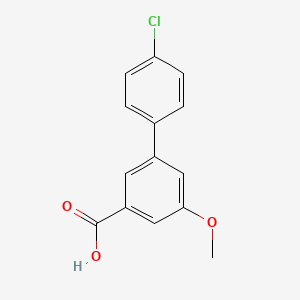
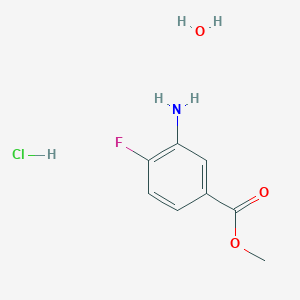
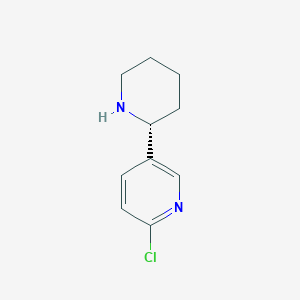
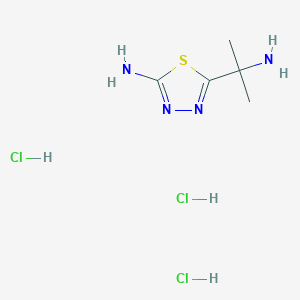
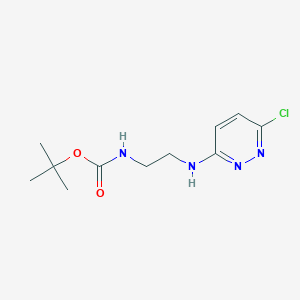
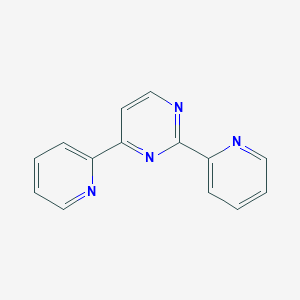
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
